molecular formula C19H24N2O3S2 B2697125 N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide CAS No. 303056-03-3

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide

Cat. No.: B2697125
CAS No.: 303056-03-3
M. Wt: 392.53
InChI Key: OHABNZYBAWAVSW-SSZFMOIBSA-N
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Description

This compound belongs to the 2-thioxo-1,3-thiazolidin-4-one class, characterized by a central thiazolidinone ring with a 4-methoxyphenylmethylidene substituent at position 5, a sulfanylidene group at position 2, and an octanamide chain at position 2. Its structure combines lipophilic (octanamide) and electron-donating (4-methoxy) groups, which may influence solubility, bioavailability, and biological interactions.

Properties

IUPAC Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-4-5-6-7-8-17(22)20-21-18(23)16(26-19(21)25)13-14-9-11-15(24-2)12-10-14/h9-13H,3-8H2,1-2H3,(H,20,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABNZYBAWAVSW-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide is a thiazolidinone derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolidinone ring with a methoxyphenyl substituent and an octanamide side chain. The molecular formula is C18H25N3O3S2, with a molecular weight of approximately 393.54 g/mol. Its unique structural components contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Activity Against
N-(5Z)-5-(4-methoxyphenyl)methylidene0.004 - 0.030.008 - 0.06Various Gram-positive and Gram-negative bacteria
Reference Drug (Ampicillin)0.1 - 0.50.2 - 1.0Same bacteria

The compound exhibited significant antibacterial activity against several strains, outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in some cases . The most sensitive bacterium was Enterobacter cloacae, while E. coli showed greater resistance.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity.

Table 2: Antifungal Activity

CompoundMIC (mg/mL)Activity Against
N-(5Z)-5-(4-methoxyphenyl)methylidene0.004 - 0.06Trichoderma viride, Aspergillus fumigatus

The compound displayed excellent antifungal activity, particularly against T. viride, while showing less effectiveness against A. fumigatus .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The thiazolidinone moiety is believed to inhibit key enzymatic pathways essential for microbial survival, while the methoxyphenyl group enhances binding affinity to target proteins.

Case Studies

In a study examining the structure–activity relationship (SAR) of thiazolidinones, it was found that modifications in the substituents significantly influenced antimicrobial potency. For instance, compounds with electron-donating groups like methoxy exhibited enhanced activity compared to their halogenated counterparts .

Another case study focused on the cytotoxic effects of various thiazolidinones on cancer cell lines, revealing that N-(5Z)-5-(4-methoxyphenyl)methylidene could induce apoptosis in human cancer cells through the modulation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include modifications to the benzylidene group, the N-acyl chain, and the presence of electron-withdrawing/donating groups.

Compound Name / ID (Evidence Source) Benzylidene Substituent N-Substituent Yield (%) Melting Point (°C) Notable Features
Target Compound 4-Methoxyphenyl Octanamide - - Lipophilic octanamide chain
Compound 9 () 4-Chlorobenzylidene 4-Methoxyphenylacetamide 90 186–187 High yield; chlorine enhances polarity
Compound 10 () Indol-3-ylmethylene Phenylacetamide 83 206–207 Bulky indole group; higher melting point
N-(4-Methoxyphenyl)-3-nitrobenzamide () 4-Methoxyphenyl 3-Nitrobenzamide - - Nitro group increases electron deficiency
Compound 2 () 1-Benzyl-5-bromoindolyl Acetic acid - - Antibacterial activity; MtSK targeting
Compound 19 () 3-Bromophenyl Phenethylacetamide - - Bromine enhances halogen bonding

Key Observations:

  • Synthesis Yields: Compounds with electron-neutral substituents (e.g., 4-chlorobenzylidene in Compound 9) achieve higher yields (90%) compared to those with bulky or electron-deficient groups (e.g., 53% for Compound 12 in ).
  • Melting Points: Bulky substituents (e.g., indole in Compound 10) correlate with higher melting points (>200°C), suggesting stronger intermolecular interactions.
  • Lipophilicity: The target compound’s octanamide chain likely enhances membrane permeability compared to shorter-chain analogs like phenylacetamide (Compound 9) or acetic acid derivatives (Compound 2) .

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